molecular formula C22H24Cl2N4O3 B2999917 (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride CAS No. 1189706-50-0

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride

Cat. No.: B2999917
CAS No.: 1189706-50-0
M. Wt: 463.36
InChI Key: XFEYHCVIKPSLIQ-UHFFFAOYSA-N
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Description

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazole, piperazine, and methanone groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 3-chlorobenzyl chloride and a suitable base.

    Formation of the Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with diethylene glycol.

    Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole or chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
  • (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanol

Uniqueness

Compared to similar compounds, (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3.ClH/c1-29-19-12-16(13-20(15-19)30-2)21(28)25-8-10-26(11-9-25)22-24-6-7-27(22)18-5-3-4-17(23)14-18;/h3-7,12-15H,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEYHCVIKPSLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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